Diethyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate
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Overview
Description
Diethyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate typically involves a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base, which is then reacted with diethyl phosphite under catalytic conditions to yield the desired phosphonate . The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of eco-friendly catalysts and solvents can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Diethyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Scientific Research Applications
Diethyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer and antimicrobial agent.
Industry: The compound is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of diethyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl {(4-chlorophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate
- Diethyl {(4-fluorophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate
- Diethyl {(4-methylphenyl)[(4-methoxyphenyl)amino]methyl}phosphonate
Uniqueness
Diethyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for the synthesis of a wide range of derivatives. Additionally, the combination of the bromine and methoxy groups can enhance the compound’s biological activity and specificity .
Properties
Molecular Formula |
C18H23BrNO4P |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)-diethoxyphosphorylmethyl]-4-methoxyaniline |
InChI |
InChI=1S/C18H23BrNO4P/c1-4-23-25(21,24-5-2)18(14-6-8-15(19)9-7-14)20-16-10-12-17(22-3)13-11-16/h6-13,18,20H,4-5H2,1-3H3 |
InChI Key |
MQHSSHWUSDJLQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC=C(C=C2)OC)OCC |
Origin of Product |
United States |
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